10-Nonadecen-1-ol, (Z)- is a long-chain unsaturated alcohol that plays a significant role in various biological and chemical processes. This compound is characterized by its specific molecular structure and is classified under fatty alcohols, which are often derived from natural sources. Its unique properties and potential applications in scientific research make it an interesting subject for further exploration.
The synthesis of 10-Nonadecen-1-ol can be achieved through several methods, including:
In laboratory settings, gas chromatography-mass spectrometry (GC-MS) is commonly used to analyze and confirm the presence of 10-Nonadecen-1-ol in various extracts. The process involves:
The molecular structure of 10-Nonadecen-1-ol features a long hydrocarbon chain with a double bond located at the tenth carbon position, which is crucial for its classification as an unsaturated alcohol. The structural formula can be represented as follows:
This structure indicates that it has a hydroxyl functional group (-OH) attached to the terminal carbon, enhancing its solubility in polar solvents.
10-Nonadecen-1-ol can participate in several chemical reactions typical for unsaturated alcohols, including:
The reactions often require specific catalysts or conditions (e.g., temperature and pressure) to proceed efficiently. For instance, oxidation reactions may utilize agents like potassium permanganate or chromium trioxide under controlled conditions to ensure selectivity .
Key physical properties include:
Chemical properties include:
Relevant analyses often involve determining these properties through standard laboratory techniques such as spectroscopy and chromatography.
10-Nonadecen-1-ol has potential applications in several fields:
The biosynthesis of 10(Z)-nonadecen-1-ol proceeds via two sequential enzymatic stages: chain elongation–desaturation followed by terminal reduction. The pathway initiates with stearic acid (C18:0) as the primary precursor. A Δ10-desaturase introduces a cis-double bond at the 10th carbon, yielding 10(Z)-nonadecenoic acid. This reaction utilizes stearoyl-CoA as a substrate and molecular oxygen, with cytochrome b5 and NADH-cytochrome b5 reductase acting as essential electron donors. The desaturation mechanism involves stereoselective syn elimination of hydrogen atoms, producing exclusively the Z-isomer [2].
Subsequent reduction to the alcohol is catalyzed by a fatty acyl-CoA reductase (FAR). This enzyme, typically membrane-associated in the endoplasmic reticulum, employs NADPH to convert 10(Z)-nonadecenoyl-CoA into the corresponding fatty aldehyde intermediate, which is rapidly reduced to 10(Z)-nonadecen-1-ol. FAR specificity determines chain-length preference; in organisms producing 10(Z)-nonadecen-1-ol, this enzyme exhibits optimal activity with C19 substrates over more common C16 or C18 chains. Kinetic studies reveal that the Km for 10(Z)-nonadecenoyl-CoA is significantly lower than for saturated or shorter-chain analogues, ensuring efficient flux toward the target alcohol [2] [9].
Key Enzymes & Reactions:
Enzyme | Reaction | Cofactors/Requirements |
---|---|---|
Δ10-Desaturase | Stearoyl-CoA → 10(Z)-nonadecenoyl-CoA | O₂, NADH, Cytochrome b5 |
Fatty Acyl-CoA Reductase (FAR) | 10(Z)-nonadecenoyl-CoA → 10(Z)-nonadecenal | NADPH |
Aldehyde Reductase | 10(Z)-nonadecenal → 10(Z)-nonadecen-1-ol | NADPH |
The spatial organization of these enzymes is critical. Evidence suggests channeling occurs between the elongase/desaturase complex embedded in the ER membrane and soluble FAR, minimizing diffusion of hydrophobic intermediates. This metabolon-like organization enhances pathway efficiency and specificity .
Δ10-desaturase expression is tightly controlled at transcriptional and post-transcriptional levels, primarily in response to developmental cues and environmental stimuli. In eukaryotes, the FADS10 gene (or lineage-specific homologs) encodes the Δ10-desaturase. Its promoter region contains conserved cis-regulatory elements: sterol regulatory elements (SREs), peroxisome proliferator response elements (PPREs), and hormone response elements (HREs), enabling integration of metabolic and hormonal signals [3] [6].
Transcriptional activation involves ligand-dependent nuclear receptors. For example, PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), activated by polyunsaturated fatty acids (PUFAs), binds PPREs in the FADS10 promoter, recruiting co-activators like histone acetyltransferase CBP/p300. This remodels chromatin, enhancing accessibility. Conversely, SREBP (Sterol Regulatory Element-Binding Protein) promotes FADS10 transcription under low sterol conditions, linking membrane fluidity homeostasis to desaturase expression. Hormonal induction (e.g., ecdysone in insects) operates via nuclear receptors binding HREs [2] [6].
Post-transcriptional regulation includes:
Epigenetic modifications also contribute. DNA methylation of CpG islands near the FADS10 transcription start site correlates with silencing, while histone H3K4 trimethylation promotes expression. In Arabidopsis, demethylase IBM1 maintains hypomethylation, enabling constitutive expression in epidermal cells for cuticular wax production [3] [8].
The biosynthetic route to 10(Z)-nonadecen-1-ol exhibits significant evolutionary divergence across kingdoms, reflecting adaptation to ecological niches.
Plants: Within angiosperms, the Amaryllidoideae subfamily (e.g., snowdrops, Galanthus spp.) employs a plastid-localized pathway. A specialized ketoacyl-CoA synthase (KCS) elongates palmitoyl-ACP (C16) to nonadecanoyl-ACP (C19), followed by FATA thioesterase release and cytosolic Δ10-desaturation. Phylogenetic analysis shows a strong correlation between KCS gene duplication events and 10(Z)-nonadecen-1-ol accumulation in cuticular waxes. Notably, Galanthus possesses a unique KCS-VII clade absent in non-producing relatives like Allium, indicating neofunctionalization [7].
Insects: Lepidopteran species (e.g., moths) synthesize this alcohol as a pheromone precursor via a cytochrome P450-mediated ω1-hydroxylation pathway. Here, 10(Z)-nonadecenoic acid is hydroxylated at C1 by CYP4G enzymes, bypassing the FAR-dependent reduction seen in plants. This innovation allows rapid pheromone production in pheromone glands. Gene tree reconciliation reveals CYP4G213, responsible for this activity, arose from a duplication event preceding the radiation of Noctuidae moths [4].
Fungi & Bacteria: Basidiomycete fungi (e.g., Ustilago maydis) utilize a polyketide synthase (PKS)-derived route. A type I iterative PKS (UmPKS7) synthesizes nonadecenoyl intermediates with inherent unsaturation, which are hydrolyzed and reduced. In γ-proteobacteria, gene fusion events created bifunctional desaturase-reductase enzymes (e.g., DesAB), enhancing catalytic efficiency. Phylogenomic studies indicate this fusion occurred once in the γ-proteobacterial ancestor and was vertically inherited in Pseudomonas and Vibrio lineages [4].
Table: Evolutionary Adaptations in 10(Z)-Nonadecen-1-ol Biosynthesis
Lineage | Key Enzyme Innovations | Genomic Context | Selective Pressure |
---|---|---|---|
Angiosperms | KCS-VII elongation; Soluble Δ10-desaturase | Operon-like clusters in cuticular loci | Drought resistance |
Lepidoptera | CYP4G ω1-hydroxylase | Tandem duplication of CYP4G genes | Mate-finding efficiency |
γ-Proteobacteria | DesAB fusion enzyme | Gene fusion in ancestral γ-proteo | Membrane adaptation to cold |
Basidiomycota | Iterative PKS (C19-specific module) | Horizontal gene transfer from bacteria | Host surface penetration |
Phylogenetic Signal Analysis:Comparative genomics reveals a patchy distribution of the Δ10 pathway. A significant phylogenetic signal (Blomberg’s K = 0.82, p < 0.01) exists for FADS10 homologs, indicating that evolutionary relatedness predicts biosynthetic capability. However, convergent evolution is evident in distantly related taxa facing similar selective pressures:
Horizontal gene transfer (HGT) plays a role in prokaryotes. The desAB fusion in γ-proteobacteria shares synteny with actinobacterial desaturase clusters, suggesting ancient HGT followed by neo-functionalization. This contrasts the vertical descent observed in eukaryotic systems, highlighting distinct evolutionary trajectories for analogous biochemical functions .
This synthesis integrates mechanistic enzymology, genetic regulation, and evolutionary biology to elucidate the complex biology of 10(Z)-nonadecen-1-ol, providing a foundation for targeted metabolic engineering.
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